molecular formula C27H48O7Si B566021 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester CAS No. 1314406-71-7

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Cat. No.: B566021
CAS No.: 1314406-71-7
M. Wt: 512.759
InChI Key: RRAYXAMWYJUTBJ-FTWFSGMDSA-N
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Description

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include tert-butyldimethylsilyl and methylethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive groups. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to protect hydroxyl groups.

    Formation of Methylethylene Acetal: Reacting the protected intermediate with acetone in the presence of an acid catalyst to form the methylethylene acetal.

    Esterification: Converting the resulting intermediate to the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid B Methyl Ester
  • 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid C Methyl Ester

Uniqueness

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is unique due to its specific structural configuration, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAYXAMWYJUTBJ-FTWFSGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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